![molecular formula C7H13ClN4O2 B1432259 [3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride CAS No. 1417566-87-0](/img/structure/B1432259.png)
[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound you mentioned seems to be a derivative of pyrazole, with additional functional groups attached to it .
Molecular Structure Analysis
The molecular structure of pyrazoles generally consists of a five-membered ring with varying substituents. The exact structure of your compound would depend on the position and orientation of the methyl, nitro, and propylamine groups .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations, depending on the substituents present on the ring . Your compound, with its nitro and amine groups, could potentially participate in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrazoles are generally stable compounds. They are often solids at room temperature and are soluble in common organic solvents .Scientific Research Applications
Organic Synthesis Intermediates
The compound “[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride” can serve as an important raw material and intermediate in organic synthesis. Its structure allows for potential reactivity and modification, making it useful in the synthesis of various organic compounds .
Pharmaceuticals
Pyrazole derivatives are known to exhibit a range of pharmacological effects. While specific data on this compound is limited, its structural similarity to other pyrazoles suggests potential uses in pharmaceuticals, particularly as a precursor for drug development .
Agrochemicals
Pyrazoles are also utilized in the development of agrochemicals. The nitro group and pyrazole ring present in the compound may contribute to herbicidal or insecticidal properties, although further research would be needed to confirm specific applications .
Dyestuff
Compounds containing pyrazole structures have been used in the production of dyestuffs. The presence of functional groups such as nitro and amine could allow for the synthesis of dyes with specific properties .
Energetic Materials
The nitro group within the compound’s structure indicates potential for use in energetic materials, such as explosives or propellants. Research into similar compounds has explored their application in high energy density materials (HEDM) .
Antimicrobial and Antiviral Agents
Pyrazole derivatives have shown antibacterial and antiviral activities. This compound could be investigated for its efficacy against various pathogens, contributing to the development of new antimicrobial agents .
Anti-inflammatory and Analgesic Agents
The anti-inflammatory and analgesic properties of pyrazole compounds make them candidates for the development of new treatments for inflammation and pain management .
Anticancer Agents
Some pyrazoles have demonstrated anticancer activities. The specific structure of this compound might be explored for its potential use in cancer therapy, either alone or as a part of combination treatments .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of biological targets These include various enzymes, receptors, and proteins involved in critical biological processes
Mode of Action
It is known that similar compounds can form complexes through hydrogen bonds and van der waals interactions . They may also undergo nucleophilic addition and intramolecular cyclization reactions
Biochemical Pathways
Related compounds have been shown to influence various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Result of Action
Related compounds have shown a wide range of biological activities, including antileishmanial and antimalarial activities
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(5-methyl-3-nitropyrazol-1-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-6-5-7(11(12)13)9-10(6)4-2-3-8;/h5H,2-4,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRITXDPIYBXCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCN)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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